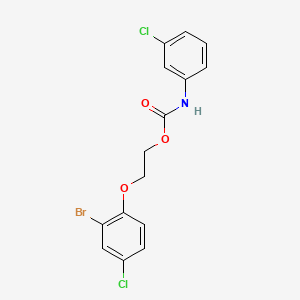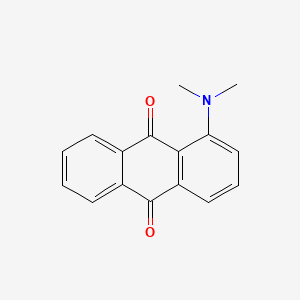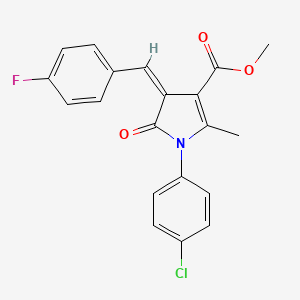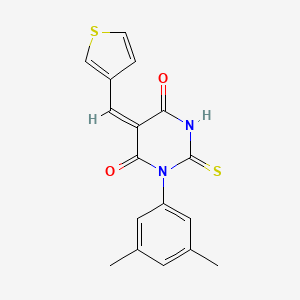
3,5-dimethyl-N-(1-piperidinylcarbonothioyl)-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-(1-piperidinylcarbonothioyl)-1-adamantanecarboxamide, commonly known as DAPT, is a potent inhibitor of gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and the production of amyloid-beta (Aβ) peptides. DAPT has been widely used in scientific research to investigate the role of gamma-secretase in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders.
Wirkmechanismus
DAPT exerts its inhibitory effect on gamma-secretase by binding to the active site of the enzyme and preventing the cleavage of 3,5-dimethyl-N-(1-piperidinylcarbonothioyl)-1-adamantanecarboxamide into Aβ peptides. This leads to a reduction in the production of Aβ peptides and a decrease in their accumulation in the brain. DAPT has also been shown to inhibit the cleavage of other gamma-secretase substrates, such as Notch, which can affect cellular processes such as cell differentiation and proliferation.
Biochemical and Physiological Effects:
DAPT has been shown to have a range of biochemical and physiological effects, including a reduction in the production of Aβ peptides, a decrease in the accumulation of Aβ plaques in the brain, and an improvement in cognitive function in animal models of Alzheimer's disease. DAPT has also been shown to affect other cellular processes, such as Notch signaling, which can have implications for cell differentiation and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DAPT in scientific research is its high potency and specificity for gamma-secretase inhibition. DAPT has been shown to be a highly effective inhibitor of gamma-secretase, with minimal off-target effects. However, one limitation of using DAPT is its relatively short half-life, which can limit its effectiveness in long-term studies. Additionally, the use of DAPT in animal models of Alzheimer's disease can be complicated by its poor solubility and bioavailability, which can affect its distribution and efficacy in the brain.
Zukünftige Richtungen
There are several future directions for research on DAPT and its role in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders. One area of focus is the development of novel formulations and delivery methods for DAPT, which can improve its solubility and bioavailability in the brain. Additionally, further studies are needed to investigate the long-term effects of DAPT on cognitive function and disease progression in animal models of Alzheimer's disease. Finally, the development of more selective and potent gamma-secretase inhibitors, based on the structure of DAPT, could provide new therapeutic options for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Synthesemethoden
DAPT can be synthesized by reacting 1-adamantanecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with piperidine-1-carbothioamide to yield the desired product. The synthesis of DAPT has been well-established in the literature, and several modifications to the original method have been reported to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
DAPT has been extensively used in scientific research to investigate the role of gamma-secretase in the processing of 3,5-dimethyl-N-(1-piperidinylcarbonothioyl)-1-adamantanecarboxamide and the production of Aβ peptides. Studies have shown that inhibition of gamma-secretase by DAPT can reduce the production of Aβ peptides and prevent their accumulation in the brain, which is a hallmark of Alzheimer's disease. DAPT has also been used to investigate the role of gamma-secretase in other cellular processes, such as Notch signaling, which is involved in the regulation of cell differentiation and proliferation.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-(piperidine-1-carbothioyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2OS/c1-17-8-14-9-18(2,11-17)13-19(10-14,12-17)15(22)20-16(23)21-6-4-3-5-7-21/h14H,3-13H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIDHFGQIKRMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC(=S)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(1-piperidinylcarbonothioyl)-1-adamantanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-amine](/img/structure/B5160052.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B5160055.png)

![5-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5160070.png)


![N-({[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5160085.png)
![17-(4-iodo-2-methylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5160093.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-phenylacetamide](/img/structure/B5160118.png)
![4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate](/img/structure/B5160138.png)

![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5160148.png)
